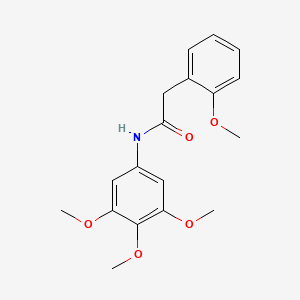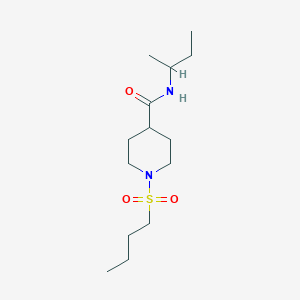
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide, commonly known as MTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MTA belongs to the class of N-phenylacetamide derivatives and has been shown to possess a range of biochemical and physiological effects.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. MTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, MTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, MTA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
MTA exerts its biological effects by modulating various signaling pathways in the cell. MTA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibition by MTA leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. Furthermore, MTA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a critical pathway involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
MTA has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. MTA has been shown to scavenge free radicals and reduce oxidative stress in the cell. Additionally, MTA has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in the body. Furthermore, MTA has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
MTA is a relatively stable compound and can be easily synthesized using a simple two-step reaction. Additionally, MTA has been shown to possess a range of biological activities, making it a promising candidate for further research. However, like any other compound, MTA has its limitations. MTA's solubility in water is relatively low, making it challenging to administer in vivo experiments. Furthermore, the exact mechanism of action of MTA is still not fully understood, and further research is required to elucidate its molecular targets.
Orientations Futures
MTA has shown promising results in preclinical studies, and further research is required to determine its efficacy in clinical settings. Future research should focus on developing novel formulations of MTA that improve its solubility and bioavailability. Additionally, further research is required to elucidate the exact molecular targets of MTA and its mechanism of action. Furthermore, MTA's potential applications in other diseases, such as cardiovascular disease and diabetes, should be explored. Finally, MTA's potential side effects and toxicity should be thoroughly investigated to ensure its safety for clinical use.
Conclusion
In conclusion, MTA is a promising compound that possesses various biochemical and physiological effects. MTA's potential applications in cancer, neurodegenerative disorders, and inflammation make it a promising candidate for further research. However, further research is required to determine its efficacy in clinical settings and elucidate its exact mechanism of action.
Méthodes De Synthèse
MTA can be synthesized using a simple two-step reaction involving the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methoxyaniline, followed by the acetylation of the resulting Schiff base with acetic anhydride. The final product is obtained after purification by recrystallization.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-8-6-5-7-12(14)9-17(20)19-13-10-15(22-2)18(24-4)16(11-13)23-3/h5-8,10-11H,9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOHSFWHUWNZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5334302.png)
![N-(2,4-dichlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334310.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5334318.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334321.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5334330.png)
![6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334331.png)
![N-(2,6-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5334338.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334345.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334353.png)
![2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5334369.png)
![2-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5334377.png)
![5-{2-[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5334389.png)

![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B5334404.png)
